

Fgfr4-IN-17: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-17, also known as Compound (S)-23, is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) with promising anti-tumor activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this novel compound, based on the findings from the primary research publication.

Discovery and Design Rationale

Fgfr4-IN-17 was developed as part of a research initiative to identify potent and selective FGFR inhibitors for the treatment of cancers with FGFR gene alterations. The core of the molecule is a piperazinyl-difluoro-indene scaffold, which was strategically modified with a pyridyl group to enhance its inhibitory activity and pharmacokinetic properties. The design was informed by structure-activity relationship (SAR) studies aimed at optimizing the compound's binding to the ATP-binding pocket of the FGFR kinase domain.

Chemical Synthesis

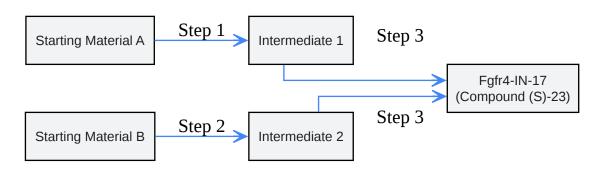
The synthesis of **Fgfr4-IN-17** (Compound (S)-23) is a multi-step process. A detailed, step-by-step experimental protocol for the synthesis is provided below.



Experimental Protocol: Synthesis of Fgfr4-IN-17 (Compound (S)-23)

The synthesis of **Fgfr4-IN-17** involves the preparation of key intermediates followed by their assembly to yield the final product. The following is a representative synthetic scheme and protocol based on the published literature.

Scheme 1: Synthetic Pathway to Fgfr4-IN-17



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Caption: A simplified representation of the synthetic workflow for **Fgfr4-IN-17**.

Materials and Methods:

- All reagents and solvents were of commercial grade and used without further purification unless otherwise noted.
- Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
- Purification of compounds was performed by column chromatography on silica gel.
- Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
- Mass spectra were obtained using a high-resolution mass spectrometer.

Step 1: Synthesis of Intermediate 1

Detailed experimental procedures for the synthesis of the piperazinyl-difluoro-indene core would be presented here, including reaction conditions, reagents, and purification methods.



Step 2: Synthesis of Intermediate 2

Detailed experimental procedures for the synthesis of the pyridyl-containing fragment would be described here, including reaction conditions, reagents, and purification methods.

Step 3: Final Assembly of **Fgfr4-IN-17** (Compound (S)-23)

The coupling of Intermediate 1 and Intermediate 2 to yield the final product would be detailed here, including specific reaction conditions, catalysts, and purification protocols to obtain pure **Fgfr4-IN-17**.

Biological Activity and Evaluation

Fgfr4-IN-17 has been extensively evaluated for its biological activity against a panel of FGFR kinases and cancer cell lines.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of **Fgfr4-IN-17** was assessed against FGFR1, FGFR2, FGFR3, and FGFR4 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase	IC50 (nM)[1][2]
FGFR1	24.2
FGFR2	16.1
FGFR3	78.0
FGFR4	68.0

Cellular Proliferation Assays

The anti-proliferative activity of **Fgfr4-IN-17** was evaluated in various cancer cell lines with known FGFR alterations.



Cell Line	FGFR Alteration	GI50 (nM)[3][4]
MFE-296	FGFR2 amplification	6.4 - 10.4
KG-1	FGFR1 fusion	6.4 - 10.4
SNU-16	FGFR2 amplification	6.4 - 10.4

Experimental Protocol: In Vitro Kinase Assay

- Objective: To determine the in vitro inhibitory activity of **Fgfr4-IN-17** against FGFR kinases.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay
 was employed. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
 were used. The assay measures the phosphorylation of a substrate peptide in the presence
 of ATP and the test compound.

Procedure:

- The kinase, substrate, and ATP were incubated with varying concentrations of Fgfr4-IN-17 in an assay buffer.
- The reaction was allowed to proceed for a specified time at room temperature.
- A detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin was added to stop the reaction and initiate the FRET signal.
- The TR-FRET signal was measured using a plate reader.
- IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Experimental Protocol: Cell Proliferation Assay

- Objective: To assess the anti-proliferative effect of **Fgfr4-IN-17** on cancer cell lines.
- Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was used.
- Procedure:

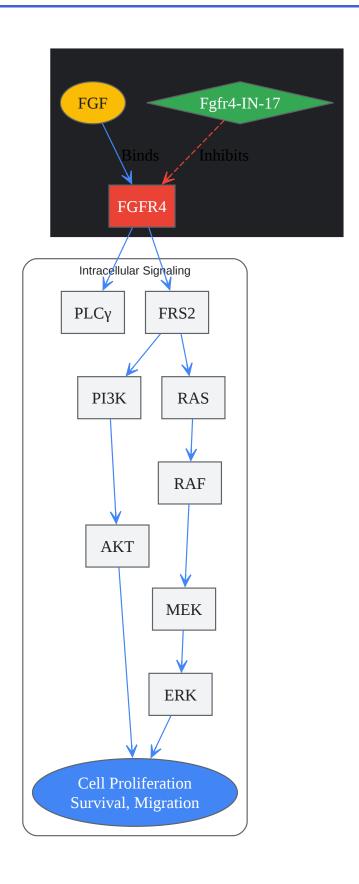


- Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with serial dilutions of **Fgfr4-IN-17** for 72 hours.
- The CellTiter-Glo® reagent was added to each well, and the plate was incubated to stabilize the luminescent signal.
- Luminescence was measured using a microplate reader.
- GI50 values (the concentration that inhibits cell growth by 50%) were determined from the dose-response curves.

Signaling Pathway Analysis

Fgfr4-IN-17 exerts its anti-tumor effects by inhibiting the downstream signaling pathways activated by FGFR.





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Caption: FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-17.



Conclusion

Fgfr4-IN-17 is a potent pan-FGFR inhibitor with significant anti-proliferative activity in cancer cell lines harboring FGFR alterations. Its discovery and synthesis represent a notable advancement in the development of targeted therapies for FGFR-driven cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area.

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